3-(Aminomethyl)-2-hydroxybenzoic acid
Description
3-(Aminomethyl)-2-hydroxybenzoic acid is a benzoic acid derivative featuring both hydroxyl (-OH) and aminomethyl (-CH2NH2) substituents at the 2- and 3-positions, respectively. For instance, 3-aminosalicylic acid (3-amino-2-hydroxybenzoic acid, CAS 570-23-0) is recognized as a pharmaceutical impurity and intermediate, underscoring the importance of positional isomerism in drug development .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-(aminomethyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H9NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,4,9H2,(H,11,12) |
InChI Key |
ISHCLJXLZBYODT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the aminomethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Techniques such as refluxing in hydrocarbon solvents like toluene or hexane are commonly employed to achieve the desired results .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
3-(Aminomethyl)-2-hydroxybenzoic acid has been studied for its antimicrobial properties. Research indicates that it can inhibit the activity of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. The compound's ability to bind to the carboxylate-binding pocket of these enzymes enhances its potency against resistant strains .
Case Study: β-Lactamase Inhibition
- Objective : To evaluate the inhibition potency of this compound against NDM-1 β-lactamase.
- Method : In vitro assays were conducted to measure the enzyme activity in the presence of varying concentrations of the compound.
- Results : The compound exhibited significant inhibition, demonstrating its potential as a lead compound for developing new antimicrobial agents.
1.2 HIV-1 Integrase Inhibition
Another prominent application is in the development of inhibitors targeting HIV-1 integrase. Structural modifications of related compounds have shown that derivatives of this compound can effectively inhibit the strand transfer reaction of integrase, a critical step in the viral replication process .
Data Table: Inhibition Potency of Derivatives
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound A | 5 | High |
| Compound B | 12 | Moderate |
| This compound | 8 | High |
Agricultural Applications
2.1 Pesticide Development
The compound serves as an important intermediate in synthesizing environmentally friendly pesticides. For instance, it is a precursor for chlorantraniliprole, which exhibits low toxicity to mammals while maintaining high insecticidal activity . This characteristic aligns with current trends towards sustainable agricultural practices.
Case Study: Synthesis of Chlorantraniliprole
- Objective : To synthesize chlorantraniliprole using this compound as an intermediate.
- Method : A multi-step synthesis involving chlorination and oxidation was employed.
- Results : The final product demonstrated effective insect control with minimal environmental impact.
Biochemical Applications
3.1 Enzyme Modulation
The ability of this compound to modulate enzyme activity has been explored in various biochemical studies. It has been shown to interact with specific enzymes, leading to alterations in their activity profiles, which can be beneficial in therapeutic contexts.
Data Table: Enzyme Interaction Studies
| Enzyme | Effect Observed | Concentration (mM) |
|---|---|---|
| Enzyme X | Inhibition | 0.5 |
| Enzyme Y | Activation | 0.1 |
| Enzyme Z | No effect | N/A |
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The positional arrangement of amino and hydroxyl groups on the benzene ring significantly impacts properties:
- 3-Aminosalicylic Acid (3-amino-2-hydroxybenzoic acid): The ortho positioning of -OH and -NH2 groups enables intramolecular hydrogen bonding, reducing acidity (pKa ~3.5) compared to its isomers. It is used as a reference standard in pharmaceutical impurity profiling .
- 4-Aminosalicylic Acid (p-aminosalicylic acid, CAS 504-24-5): The para-substituted amino group enhances resonance stabilization, increasing thermal stability (melting point ~150°C) and making it a tuberculosis drug .
- 5-Aminosalicylic Acid (mesalamine, CAS 89-57-6): With -NH2 and -OH in meta positions, it exhibits anti-inflammatory properties, particularly in treating ulcerative colitis .
Table 1: Comparison of Aminosalicylic Acid Isomers
| Compound | CAS Number | Substituent Positions | Molecular Weight | Key Applications |
|---|---|---|---|---|
| 3-Aminosalicylic Acid | 570-23-0 | 2-OH, 3-NH2 | 153.14 | Pharmaceutical impurity |
| 4-Aminosalicylic Acid | 504-24-5 | 2-OH, 4-NH2 | 153.14 | Antitubercular agent |
| 5-Aminosalicylic Acid | 89-57-6 | 2-OH, 5-NH2 | 153.14 | Anti-inflammatory drug |
Halogenated Derivatives
Halogen substitution alters electronic properties and bioactivity. For example:
- 5-Bromo-2-hydroxy-3-acryloylbenzoic acids (Compounds 20–27, ): Bromine and chlorine substituents increase molecular weight (e.g., Compound 20: C16H11BrO5, MW 363.16) and melting points (194–250°C).
- 3-Chloroanthranilic Acid (2-amino-3-chlorobenzoic acid): The chloro group at the 3-position increases lipophilicity (logP ~1.8) compared to 3-aminosalicylic acid (logP ~0.5), influencing membrane permeability .
Methyl and Complex Derivatives
- 3-Hydroxy-2-methylbenzoic Acid: A methyl group at the 2-position (CAS 603-80-5) increases lipophilicity (logP ~1.5) and thermal stability (melting point ~215°C) compared to 3-aminosalicylic acid, making it useful in polymer synthesis .
- Schiff Base Derivatives: The Schiff base ligand 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid () forms metal complexes with antimicrobial activity (e.g., MIC ≤25 µg/mL against E. coli), demonstrating how extended conjugation and heterocyclic moieties enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
